4-Bromo-2-chloro-3,5-difluoro-phenol
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Overview
Description
4-Bromo-2-chloro-3,5-difluoro-phenol is an organic compound with the molecular formula C6H2BrClF2O. It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring.
Mechanism of Action
Target of Action
Phenolic compounds like this are generally known to interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Phenolic compounds are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that phenolic compounds can influence a variety of biochemical pathways due to their ability to donate hydrogen bonds and form complexes with proteins .
Pharmacokinetics
The pharmacokinetics of phenolic compounds can be influenced by factors such as their lipophilicity, degree of ionization, and the presence of transporters in the body .
Result of Action
It’s known that phenolic compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-3,5-difluoro-phenol typically involves multi-step reactions starting from simpler aromatic compounds One common method is the halogenation of phenol derivativesThe reaction conditions often include the use of halogenating agents such as bromine, chlorine gas, and fluorinating reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-3,5-difluoro-phenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
4-Bromo-2-chloro-3,5-difluoro-phenol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Similar structure but lacks the fluorine atoms.
3,5-Difluoro-4-hydroxybenzoic acid: Contains fluorine atoms but has a carboxylic acid group instead of bromine and chlorine.
2,4-Dichloro-3,5-difluorophenol: Similar halogenation pattern but different positions of chlorine atoms.
Uniqueness
4-Bromo-2-chloro-3,5-difluoro-phenol is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique halogenation pattern makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-chloro-3,5-difluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O/c7-4-2(9)1-3(11)5(8)6(4)10/h1,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYKVOQCNKPBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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